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Introduction
Ph-HTBA, chemically known as (E)-2-(5-hydroxy-2-phenyl-8,9-dihydro-5H-benzo[1]annulen-

6(7H)-ylidene)acetic acid, is a novel synthetic compound that has garnered significant interest

in the field of neuropharmacology. It is a derivative of the NCS-382 scaffold and has been

identified as a potent and selective modulator of the Ca2+/calmodulin-dependent protein kinase

II alpha (CaMKIIα). CaMKIIα is a crucial enzyme involved in synaptic plasticity and neuronal

signaling, making it a promising target for therapeutic interventions in neurological disorders

such as ischemic stroke and neurodegenerative diseases. This technical guide provides a

comprehensive overview of the synthesis pathway of Ph-HTBA, including detailed

experimental protocols, quantitative data, and a visualization of the synthetic route.

Synthesis Pathway Overview
The synthesis of Ph-HTBA is a multi-step process that begins with the commercially available

starting material, 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The synthesis can be

broadly divided into three key stages:

Suzuki Coupling: Introduction of the phenyl group at the 2-position of the benzo[1]annulene

core via a palladium-catalyzed Suzuki cross-coupling reaction.
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Wittig Reaction: Installation of the acetic acid side chain at the 6-position through a Wittig

reaction with glyoxylic acid.

Reduction: Stereoselective reduction of the ketone functionality at the 5-position to the

corresponding hydroxyl group, yielding the final Ph-HTBA product.

The overall synthetic scheme is depicted below:

Step 1: Suzuki Coupling
Step 2: Wittig Reaction Step 3: Reduction

2-bromo-6,7,8,9-tetrahydro-
5H-benzo[7]annulen-5-one

2-phenyl-6,7,8,9-tetrahydro-
5H-benzo[7]annulen-5-one

Phenylboronic acid,
Pd(PPh3)4, K2CO3,

DMF/H2O, 100 °C, 2h (E)-2-(5-oxo-2-phenyl-8,9-dihydro-
5H-benzo[7]annulen-6(7H)-ylidene)acetic acid

Glyoxylic acid monohydrate,
NaOH, EtOH/H2O,

Reflux, 16h
(E)-2-(5-hydroxy-2-phenyl-8,9-dihydro-

5H-benzo[7]annulen-6(7H)-ylidene)acetic acid
(Ph-HTBA)

CeCl3·7H2O, NaBH4,
MeOH, 0 °C to rt, 2h

Click to download full resolution via product page

Caption: Synthetic pathway of Ph-HTBA.

Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the Ph-HTBA
synthesis, along with tabulated quantitative data.

Step 1: Synthesis of 2-phenyl-6,7,8,9-tetrahydro-5H-
benzo[1]annulen-5-one
This step involves a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group onto

the benzoannulene core.

Experimental Protocol:

A mixture of 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 equiv), phenylboronic

acid (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium

carbonate (2.0 equiv) is taken in a round-bottom flask. A 4:1 mixture of N,N-dimethylformamide

(DMF) and water is added, and the reaction mixture is degassed with argon for 15 minutes.
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The reaction is then heated to 100 °C and stirred for 2 hours. After completion, the reaction

mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel.

Reagent/Parameter Molar Ratio/Value

2-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-

one
1.0 equiv

Phenylboronic acid 1.5 equiv

Tetrakis(triphenylphosphine)palladium(0) 0.05 equiv

Potassium carbonate 2.0 equiv

Solvent DMF/H₂O (4:1)

Temperature 100 °C

Reaction Time 2 hours

Yield 90%

Step 2: Synthesis of (E)-2-(5-oxo-2-phenyl-8,9-dihydro-
5H-benzoannulen-6(7H)-ylidene)acetic acid
This step utilizes a Wittig-type reaction to introduce the acetic acid moiety.

Experimental Protocol:

To a solution of 2-phenyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (1.0 equiv) in a 1:1

mixture of ethanol and water, sodium hydroxide (2.0 equiv) and glyoxylic acid monohydrate

(1.5 equiv) are added. The reaction mixture is heated to reflux and stirred for 16 hours. After

cooling to room temperature, the solvent is removed under reduced pressure. The residue is

dissolved in water and acidified with 1 M HCl to pH 3-4. The resulting precipitate is filtered,

washed with water, and dried under vacuum.
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Reagent/Parameter Molar Ratio/Value

2-phenyl-6,7,8,9-tetrahydro-5H-benzoannulen-

5-one
1.0 equiv

Sodium hydroxide 2.0 equiv

Glyoxylic acid monohydrate 1.5 equiv

Solvent EtOH/H₂O (1:1)

Temperature Reflux

Reaction Time 16 hours

Yield 78%

Step 3: Synthesis of (E)-2-(5-hydroxy-2-phenyl-8,9-
dihydro-5H-benzoannulen-6(7H)-ylidene)acetic acid (Ph-
HTBA)
The final step is the reduction of the ketone to a hydroxyl group using sodium borohydride in

the presence of cerium(III) chloride (Luche reduction).

Experimental Protocol:

(E)-2-(5-oxo-2-phenyl-8,9-dihydro-5H-benzoannulen-6(7H)-ylidene)acetic acid (1.0 equiv) and

cerium(III) chloride heptahydrate (1.2 equiv) are dissolved in methanol and cooled to 0 °C.

Sodium borohydride (1.5 equiv) is added portion-wise over 15 minutes. The reaction mixture is

stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an

additional 1.5 hours. The reaction is quenched by the addition of water and the methanol is

removed under reduced pressure. The aqueous layer is acidified with 1 M HCl to pH 3-4 and

extracted with ethyl acetate. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product,

Ph-HTBA.
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Reagent/Parameter Molar Ratio/Value

(E)-2-(5-oxo-2-phenyl-8,9-dihydro-5H-

benzoannulen-6(7H)-ylidene)acetic acid
1.0 equiv

Cerium(III) chloride heptahydrate 1.2 equiv

Sodium borohydride 1.5 equiv

Solvent Methanol

Temperature 0 °C to room temp.

Reaction Time 2 hours

Yield 95%

Mechanism of Action: Ph-HTBA and CaMKIIα
Ph-HTBA exerts its biological effect by binding to the hub domain of CaMKIIα. This interaction

stabilizes the oligomeric structure of the enzyme, which is crucial for its function in neuronal

signaling. The binding of Ph-HTBA is believed to allosterically modulate the kinase activity,

potentially offering a neuroprotective effect.
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Caption: Mechanism of action of Ph-HTBA.

Conclusion
This technical guide has detailed the synthetic pathway for Ph-HTBA, a promising modulator of

CaMKIIα. The three-step synthesis is efficient and provides good overall yields. The detailed

experimental protocols and quantitative data presented herein should serve as a valuable

resource for researchers and scientists in the fields of medicinal chemistry and drug

development who are interested in synthesizing and further investigating this and related

compounds for their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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